molecular formula C18H17ClN4O5S B2434957 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide CAS No. 941893-04-5

1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B2434957
CAS No.: 941893-04-5
M. Wt: 436.87
InChI Key: VNSCMVSRTSKSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a sulfonyl group, a furan ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or a Mannich reaction.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

    Attachment of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone.

    Reduction: The oxadiazole ring can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-triazol-2-yl)piperidine-4-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity that is not observed in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSCMVSRTSKSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.